Desmethyl-VS-5584: An In-Depth Technical Guide on its Core Mechanism of Action
Desmethyl-VS-5584: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584 is a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] As a dimethyl analog of the well-characterized compound VS-5584, its mechanism of action is predicated on the simultaneous blockade of these two critical nodes in cellular signaling.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, promoting tumor cell growth, proliferation, survival, and resistance to therapy.[4][5][6][7] By targeting both PI3K and mTOR, Desmethyl-VS-5584 is designed to overcome the limitations of single-target inhibitors and provide a more comprehensive and durable anti-cancer effect.[8] This technical guide provides a detailed overview of the core mechanism of action of Desmethyl-VS-5584, based on the extensive research conducted on its parent compound, VS-5584.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
Desmethyl-VS-5584, like VS-5584, functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (mTORC1 and mTORC2).[6][9][10] This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.
The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell growth, proliferation, survival, and metabolism.
mTOR is a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, is a primary activator of AKT through phosphorylation at serine 473.
By inhibiting both PI3K and mTOR, Desmethyl-VS-5584 effectively blocks the activation of AKT and the downstream signaling of both mTORC1 and mTORC2. This leads to the inhibition of phosphorylation of key downstream effectors such as S6 ribosomal protein (a substrate of S6 kinase, which is activated by mTORC1) and AKT itself at Ser473 (a substrate of mTORC2).[6][11]
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and points of inhibition by Desmethyl-VS-5584.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of VS-5584, the parent compound of Desmethyl-VS-5584, against class I PI3K isoforms and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 16[6][10] |
| PI3Kβ | 68[6][10] |
| PI3Kγ | 25[6][10] |
| PI3Kδ | 42[6][10] |
| mTOR | 37[6][10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Preferential Targeting of Cancer Stem Cells
A significant aspect of the mechanism of action of VS-5584, and by extension Desmethyl-VS-5584, is its preferential activity against cancer stem cells (CSCs).[1] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Studies have shown that VS-5584 is significantly more potent in inhibiting the proliferation and survival of CSCs compared to the bulk tumor cell population.[1] This effect is attributed to the requirement of multiple components of the PI3K/mTOR pathway for CSC maintenance, which are simultaneously blocked by the dual inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PI3K/mTOR inhibitors like Desmethyl-VS-5584.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of Desmethyl-VS-5584 against PI3K isoforms and mTOR.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), recombinant human mTOR, ATP, appropriate lipid substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of Desmethyl-VS-5584 in a suitable solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, the lipid substrate, and the serially diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of Desmethyl-VS-5584 on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: a. Culture cancer cells (e.g., MCF-7, PC-3) to 70-80% confluency. b. Treat the cells with various concentrations of Desmethyl-VS-5584 for a specified time (e.g., 2-24 hours).
-
Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser240/244), and total S6 overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow: Western Blot Analysis
Caption: A streamlined workflow for Western Blot analysis.
Aldefluor Assay for Cancer Stem Cell Population
Objective: To determine the effect of Desmethyl-VS-5584 on the population of cancer stem cells, identified by high aldehyde dehydrogenase (ALDH) activity.
Methodology:
-
Cell Treatment: Treat cancer cells with Desmethyl-VS-5584 for a specified duration.
-
Cell Staining: a. Resuspend the treated cells in Aldefluor assay buffer. b. Add the activated Aldefluor reagent to the "test" sample and a specific ALDH inhibitor (DEAB) to the "control" sample. c. Incubate the cells at 37°C for 30-60 minutes.
-
Flow Cytometry: a. Analyze the cells using a flow cytometer. b. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the DEAB-treated "control" sample. c. Quantify the percentage of ALDH+ cells in the treated and untreated samples.
Experimental Workflow: Aldefluor Assay
Caption: Workflow for the Aldefluor assay to identify cancer stem cells.
Conclusion
Desmethyl-VS-5584, as an analog of VS-5584, is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action involves the direct inhibition of all class I PI3K isoforms and mTORC1/2, leading to a comprehensive blockade of downstream signaling, resulting in reduced cell proliferation and survival. A key feature of this class of compounds is the preferential targeting of cancer stem cells, which holds significant promise for overcoming therapeutic resistance and achieving more durable clinical responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Desmethyl-VS-5584 and other novel PI3K/mTOR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cancer Stem Cell Detection with AldeRed™ 588-A [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. allgenbio.com [allgenbio.com]
